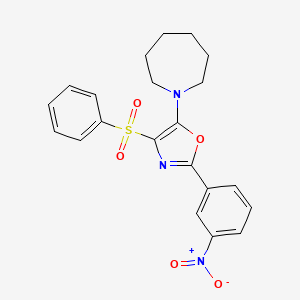![molecular formula C20H13Cl2N3O3 B2811868 1-[(2,6-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-91-6](/img/structure/B2811868.png)
1-[(2,6-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Dichlorobenzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole (DCBN) is a synthetic compound that has been studied for its potential applications in various scientific fields. DCBN is a benzimidazole derivative with a nitro group and two chlorine substituents. It is a compound that has been used in various scientific research applications, such as in organic synthesis, pharmaceuticals, and biochemistry. DCBN has been studied for its biological activities, such as its antibacterial and antifungal properties, and its potential applications in the medical field. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for DCBN.
Scientific Research Applications
Chemistry and Properties of Benzimidazole Compounds
Benzimidazole derivatives are known for their diverse chemical properties and applications across different branches of chemistry. They are used in the synthesis of complex compounds, exhibiting interesting spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities. The variability in the chemistry of these compounds suggests areas for further investigation, including unknown analogues of the specific compound (Boča, Jameson, & Linert, 2011).
Synthetic Approaches and Biological Applications
Benzimidazole and its derivatives are synthesized through various methods, demonstrating significant biological applications. The review of methods developed for the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines indicates a broad spectrum of potential uses, ranging from antimicrobial to anticancer activities (Ibrahim, 2011).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including benzimidazoles, have been reviewed for their antitumor activities. The structure of these compounds is of interest for the synthesis of new antitumor drugs, highlighting the potential research applications of benzimidazole derivatives in developing treatments for cancer (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Therapeutic Potential of Benzimidazole
Benzimidazole compounds have shown a wide range of pharmacological properties, making them significant in the development of new therapeutic agents. The presence of the benzimidazole core in various biological agents underlines its importance in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS stimulant/depressant applications. This suggests potential research avenues for the specific compound , exploring its pharmacological impacts (Babbar, Swikriti, & Arora, 2020).
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-6-nitro-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-16-7-4-8-17(22)15(16)12-28-24-19-11-14(25(26)27)9-10-18(19)23-20(24)13-5-2-1-3-6-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPPDUHAGRMXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)Cl)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![2-(2-Bromoethyl)spiro[3.3]heptane](/img/structure/B2811793.png)



![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2811797.png)
![N-[1-(2-Chloroacetyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2811799.png)

![3-[1-(Phenylsulfonyl)-4-piperidyl]propanoic acid](/img/structure/B2811802.png)
![Methyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(2-methylphenyl)methyl]amino)acetate](/img/structure/B2811806.png)
